2,3-Dichloronitrobenzene physical and chemical properties
2,3-Dichloronitrobenzene physical and chemical properties
An In-depth Technical Guide to 2,3-Dichloronitrobenzene
Introduction
2,3-Dichloronitrobenzene (CAS No: 3209-22-1) is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It presents as a light yellow to light brown crystalline powder or solid.[2][3] This compound is a key intermediate in the synthesis of dyes, antimicrobials, and various agricultural products.[4][5] Structurally, it is a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 1.[1] Due to the electron-withdrawing nature of the nitro group and chlorine atoms, it is notable for its chemical reactivity.[1]
Physical Properties
The physical characteristics of 2,3-Dichloronitrobenzene are summarized below. The compound is generally described as colourless-to-yellow or light yellow crystals.[3][6] It is insoluble or only slightly soluble in water but is soluble in organic solvents like ethanol, ether, and acetone.[1][7][8]
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₂ | [5][9] |
| Molecular Weight | 192.00 g/mol | [10][11] |
| Melting Point | 60-62 °C (140-144 °F) | [2][3][5][7] |
| Boiling Point | 257-258 °C (495-496 °F) at 760 mmHg | [3][6] |
| Density | 1.449 - 1.72 g/cm³ at 25 °C | [2][6][10] |
| Vapor Pressure | 0.00505 mmHg / 0.673 Pa at 25 °C | [2][3] |
| Vapor Density | 6.6 (Air = 1) | [3][6] |
| Flash Point | 123 °C (253-255 °F) | [2][5][6] |
| Water Solubility | < 0.1 mg/mL; 62.4 - 74.1 mg/L at 20-25 °C | [2][3][5][7] |
| LogP (Kow) | 3.05 - 3.2 | [3][5][6] |
| Appearance | Light yellow crystals or yellow crystalline solid | [2][3] |
Chemical Properties
Stability and Reactivity
2,3-Dichloronitrobenzene is stable under normal temperatures and pressures.[10] However, it can react vigorously with strong oxidizing materials and bases.[2][3][6] It is also incompatible with strong acids, amines, and non-noble metals.[4] Upon contact with hot surfaces or flames, it decomposes, producing toxic and corrosive fumes of nitrogen oxides and hydrogen chloride.[6] High concentrations of its dust particles may form explosive mixtures with air.[4]
Synthesis
The primary production method for 2,3-Dichloronitrobenzene is through the nitration of 1,2-dichlorobenzene (B45396).[2][5] This process typically involves a mixture of phosphoric, sulfuric, and nitric acids at temperatures ranging from 30 to 180 °C.[1] It is often formed as a by-product in the synthesis of 3,4-dichloronitrobenzene (B32671), which is the main product of the reaction.[5]
Caption: Synthesis workflow for 2,3-Dichloronitrobenzene.
Experimental Protocols and Methodologies
While detailed, step-by-step experimental protocols are proprietary to the institutions performing them, the methodologies for the synthesis and analysis of 2,3-Dichloronitrobenzene are well-established.
Synthesis by Nitration of o-Dichlorobenzene
The synthesis is achieved by the electrophilic aromatic substitution reaction of 1,2-dichlorobenzene (o-dichlorobenzene).
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Reactants : 1,2-dichlorobenzene is the substrate. The nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Conditions : The reactants are mixed and heated. The temperature is a critical parameter, typically controlled between 30 and 180 °C, to influence the isomeric ratio of the products.[1]
-
Work-up and Separation : After the reaction is complete, the mixture is typically poured into water to quench the reaction and separate the organic products. The resulting isomeric mixture, containing primarily 3,4-dichloronitrobenzene and the desired 2,3-dichloronitrobenzene, is then separated.[5] This is often accomplished through fractional crystallization or distillation, exploiting the differences in the isomers' physical properties.
Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)
The detection and quantification of 2,3-Dichloronitrobenzene in environmental samples, such as water, can be performed using Gas Chromatography/Mass Spectrometry (GC/MS), as indicated by EPA methods.[3]
-
Sample Preparation : An aqueous sample is extracted with an organic solvent (e.g., dichloromethane) to transfer the analyte from the water to the organic phase. The extract is then concentrated.
-
Gas Chromatography (GC) : The concentrated extract is injected into the GC. The sample is vaporized and travels through a long, thin capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. 2,3-Dichloronitrobenzene will elute at a characteristic retention time under specific column and temperature conditions.
-
Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (e.g., by electron impact), causing it to fragment into characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known standard.
Caption: Reactivity and decomposition pathways.
Safety and Hazards
2,3-Dichloronitrobenzene is associated with several health and safety hazards.
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Human Health Effects : Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[4][10] Ingestion can also cause irritation of the digestive tract.[10] Symptoms of overexposure can include coughing, dizziness, nausea, and methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4]
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Environmental Hazards : The substance is considered toxic to aquatic life, with potentially long-lasting effects.[4][8] In the event of a spill, it may adsorb into sediments.[4] It is not readily biodegradable.[5]
-
Handling and Storage : When handling, appropriate personal protective equipment, including gloves and safety spectacles, should be worn.[6][10] It should be stored in a tightly closed container, separated from strong oxidants, bases, and foodstuffs.[6][10] Work should be conducted in a well-ventilated area.[10] In case of fire, it can give off irritating or toxic fumes.[6]
References
- 1. Buy 2,3-Dichloronitrobenzene | 3209-22-1 [smolecule.com]
- 2. 2,3-Dichloronitrobenzene | 3209-22-1 [chemicalbook.com]
- 3. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. ICSC 0251 - 2,3-DICHLORO-1-NITROBENZENE [inchem.org]
- 7. 2,3-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2,3-Dichloronitrobenzene | 3209-22-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2,3-Dichloronitrobenzene CAS#: 3209-22-1 [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. accustandard.com [accustandard.com]
